

Application Notes and Protocols: p-MPPI Hydrochloride

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Compound of Interest

Compound Name: *p*-MPPI hydrochloride

Cat. No.: B1678906

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Audience: Researchers, scientists, and drug development professionals.

Introduction

p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a selective antagonist for the serotonin 1A (5-HT_{1A}) receptor.^{[1][2][3]} With the ability to cross the blood-brain barrier, it is a valuable tool in neuroscience research, particularly in studies related to anxiety and depression.^{[1][4]} This document provides detailed information on the solubility of **p-MPPI hydrochloride** in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and use in experimental settings.

Solubility Data

p-MPPI hydrochloride exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro and in vivo studies.

Table 1: Solubility of **p-MPPI Hydrochloride** in DMSO

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	27.5	47.51	Sonication is recommended to aid dissolution. ^[2]

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **p-MPPI hydrochloride** in DMSO, a common starting point for various experimental dilutions.

Materials:

- **p-MPPI hydrochloride** (MW: 578.88 g/mol)[\[5\]](#)
- Anhydrous DMSO
- Vortex mixer
- Sonicator (optional, but recommended)[\[2\]](#)
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh out 5.79 mg of **p-MPPI hydrochloride** and place it in a sterile microcentrifuge tube.
- Add 1 mL of anhydrous DMSO to the tube.
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[\[2\]](#)
- Visually inspect the solution to ensure it is clear and free of particulates.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[1\]](#)

3.2. Preparation of an In Vivo Formulation

This protocol outlines the preparation of a working solution of **p-MPPI hydrochloride** for intraperitoneal (i.p.) administration in animal models, such as mice.[\[2\]](#)[\[4\]](#)

Materials:

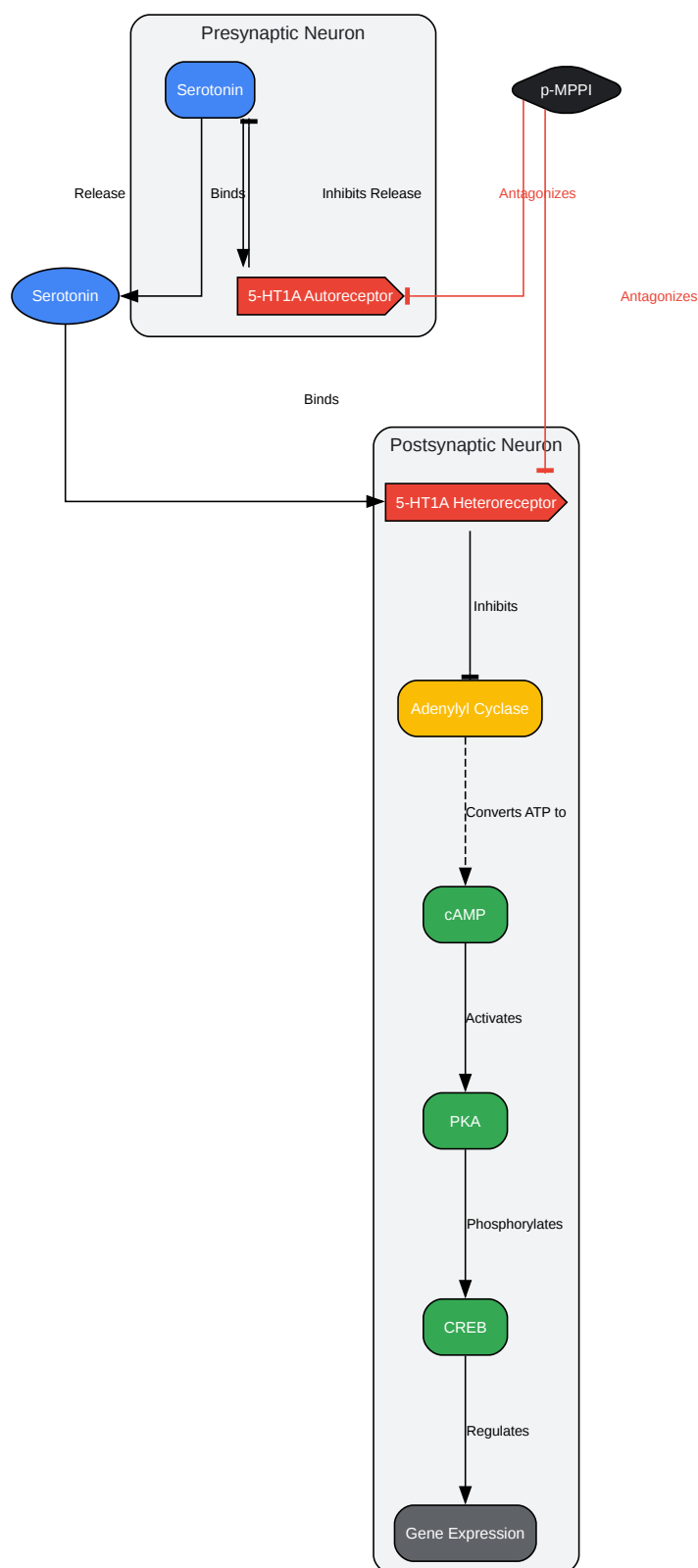
- **p-MPPI hydrochloride** 10 mM stock solution in DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure: This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^{[1][2]}

- To prepare 1 mL of the final formulation, start with 100 μ L of the 10 mM **p-MPPI hydrochloride** stock solution in DMSO.
- Add 400 μ L of PEG300 to the DMSO solution and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of sterile saline to bring the final volume to 1 mL.
- Vortex the final solution to ensure it is well-mixed and clear.
- It is recommended to prepare this working solution fresh on the day of use.^[1]

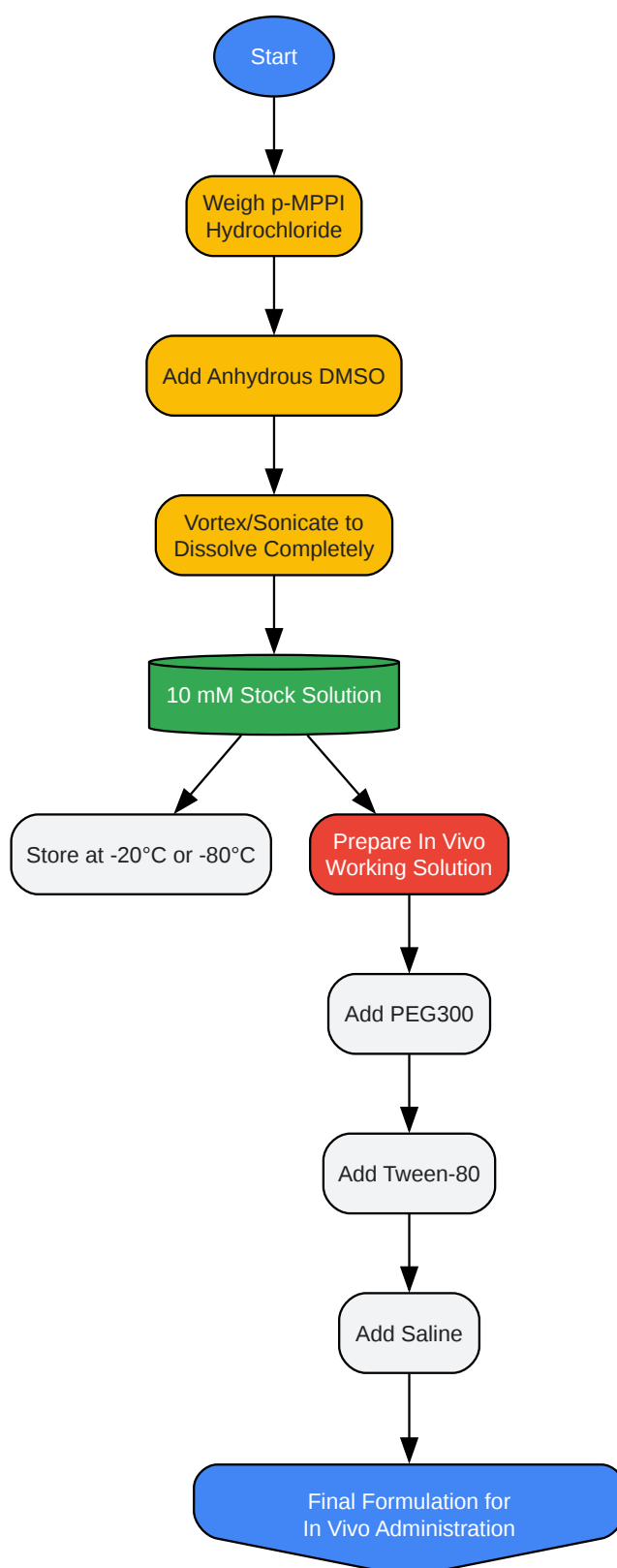
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of the 5-HT_{1A} receptor, which is antagonized by p-MPPI, and a typical experimental workflow for preparing p-MPPI solutions.



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Caption: 5-HT1A Receptor Signaling Pathway Antagonized by p-MPPI.



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Caption: Workflow for Preparation of **p-MPPI Hydrochloride** Solutions.

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